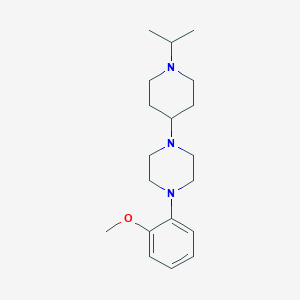
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine moiety. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the formation of the piperidine and piperazine rings followed by their functionalization and coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ugi reaction: A multicomponent reaction that can be used to form piperazine derivatives.
Ring opening of aziridines: This involves the action of N-nucleophiles on aziridines to form piperazine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow chemistry techniques and the use of robust catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Applications De Recherche Scientifique
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals.
Piperazine: A six-membered ring containing two nitrogen atoms, also widely used in drug design.
Uniqueness
What sets 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE apart is its combination of both piperidine and piperazine moieties, which can confer unique pharmacological properties. This dual structure allows for more versatile interactions with biological targets, potentially leading to more effective therapeutic agents.
Propriétés
Formule moléculaire |
C19H31N3O |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3/h4-7,16-17H,8-15H2,1-3H3 |
Clé InChI |
MYNSDSVKRCTOAI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canonique |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B247597.png)
![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247598.png)
![N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247599.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![2-(4-CHLOROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247622.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![2-(4-BROMOPHENOXY)-1-{4-[2-(4-METHOXYPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE](/img/structure/B247630.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
